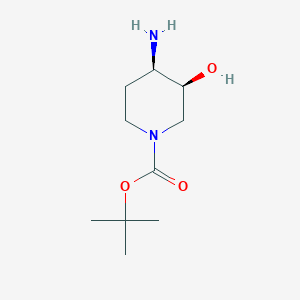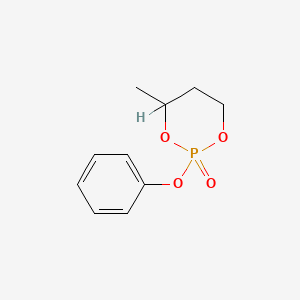
ANTHRANILYL-ALA-PHE-ALA-PHE-GLU-VAL-PHE- NITRO-TYR-
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
The compound ANTHRANILYL-ALA-PHE-ALA-PHE-GLU-VAL-PHE-NITRO-TYR- is a synthetic peptide composed of a sequence of amino acids
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of ANTHRANILYL-ALA-PHE-ALA-PHE-GLU-VAL-PHE-NITRO-TYR- typically involves solid-phase peptide synthesis (SPPS). This method allows for the sequential addition of amino acids to a growing peptide chain anchored to a solid resin. The process includes the following steps:
Resin Loading: The first amino acid is attached to the resin.
Deprotection: The protecting group on the amino acid is removed.
Coupling: The next amino acid in the sequence is added using coupling reagents such as N,N’-diisopropylcarbodiimide (DIC) and 1-hydroxybenzotriazole (HOBt).
Repetition: Steps 2 and 3 are repeated until the desired peptide sequence is obtained.
Cleavage: The peptide is cleaved from the resin using a cleavage reagent like trifluoroacetic acid (TFA).
Industrial Production Methods
In an industrial setting, the production of ANTHRANILYL-ALA-PHE-ALA-PHE-GLU-VAL-PHE-NITRO-TYR- follows similar principles but on a larger scale. Automated peptide synthesizers are often used to increase efficiency and yield. The process is optimized to ensure high purity and consistency of the final product.
Analyse Des Réactions Chimiques
Types of Reactions
ANTHRANILYL-ALA-PHE-ALA-PHE-GLU-VAL-PHE-NITRO-TYR- can undergo various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amino group under specific conditions.
Reduction: The peptide can be reduced to its constituent amino acids.
Substitution: Functional groups on the peptide can be substituted with other groups.
Common Reagents and Conditions
Oxidation: Reagents such as hydrogen peroxide (H₂O₂) or potassium permanganate (KMnO₄) can be used.
Reduction: Reducing agents like sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are commonly employed.
Substitution: Various nucleophiles can be used to substitute functional groups on the peptide.
Major Products Formed
Oxidation: The major product is the corresponding amino derivative.
Reduction: The major products are the individual amino acids.
Substitution: The major products depend on the nucleophile used in the reaction.
Applications De Recherche Scientifique
ANTHRANILYL-ALA-PHE-ALA-PHE-GLU-VAL-PHE-NITRO-TYR- has several applications in scientific research:
Chemistry: Used as a model compound to study peptide synthesis and reactions.
Biology: Employed in the study of protein-protein interactions and enzyme-substrate interactions.
Medicine: Investigated for its potential therapeutic applications, including as a drug delivery system.
Industry: Utilized in the development of new materials and biotechnological applications.
Mécanisme D'action
The mechanism of action of ANTHRANILYL-ALA-PHE-ALA-PHE-GLU-VAL-PHE-NITRO-TYR- involves its interaction with specific molecular targets. The peptide can bind to enzymes or receptors, modulating their activity. The nitro group can participate in redox reactions, influencing the peptide’s biological activity. The exact pathways depend on the specific application and target.
Comparaison Avec Des Composés Similaires
Similar Compounds
- ANTHRANILYL-GLY-ALA-ALA-PRO-PHE-NITRO-TYR-ASP
- ANTHRANILYL-ASP-PHE-ARG-LEU-PHE-ALA-PHE
Uniqueness
ANTHRANILYL-ALA-PHE-ALA-PHE-GLU-VAL-PHE-NITRO-TYR- is unique due to its specific amino acid sequence and the presence of the nitro group. This combination imparts distinct chemical and biological properties, making it valuable for various research applications.
Propriétés
Numéro CAS |
143147-75-5 |
|---|---|
Formule moléculaire |
C63H73N11O18 |
Poids moléculaire |
1272.3 g/mol |
Nom IUPAC |
(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[(2-aminobenzoyl)amino]propanoyl]amino]-3-phenylpropanoyl]amino]propanoyl]amino]-3-phenylpropanoyl]amino]-4-carboxybutanoyl]amino]-3-methylbutanoyl]amino]-3-phenylpropanoyl]amino]-3-(4-hydroxy-3-nitrophenyl)propanoyl]amino]butanedioic acid |
InChI |
InChI=1S/C63H73N11O18/c1-34(2)53(62(88)71-46(30-39-20-12-7-13-21-39)60(86)70-47(61(87)72-48(63(89)90)33-52(78)79)31-40-24-26-50(75)49(32-40)74(91)92)73-57(83)43(25-27-51(76)77)67-59(85)45(29-38-18-10-6-11-19-38)69-55(81)36(4)66-58(84)44(28-37-16-8-5-9-17-37)68-54(80)35(3)65-56(82)41-22-14-15-23-42(41)64/h5-24,26,32,34-36,43-48,53,75H,25,27-31,33,64H2,1-4H3,(H,65,82)(H,66,84)(H,67,85)(H,68,80)(H,69,81)(H,70,86)(H,71,88)(H,72,87)(H,73,83)(H,76,77)(H,78,79)(H,89,90)/t35-,36-,43-,44-,45-,46-,47-,48-,53-/m0/s1 |
Clé InChI |
GGFWDXWGSVJEBX-XMJIKGBQSA-N |
SMILES isomérique |
C[C@@H](C(=O)N[C@@H](CC1=CC=CC=C1)C(=O)N[C@@H](C)C(=O)N[C@@H](CC2=CC=CC=C2)C(=O)N[C@@H](CCC(=O)O)C(=O)N[C@@H](C(C)C)C(=O)N[C@@H](CC3=CC=CC=C3)C(=O)N[C@@H](CC4=CC(=C(C=C4)O)[N+](=O)[O-])C(=O)N[C@@H](CC(=O)O)C(=O)O)NC(=O)C5=CC=CC=C5N |
SMILES canonique |
CC(C)C(C(=O)NC(CC1=CC=CC=C1)C(=O)NC(CC2=CC(=C(C=C2)O)[N+](=O)[O-])C(=O)NC(CC(=O)O)C(=O)O)NC(=O)C(CCC(=O)O)NC(=O)C(CC3=CC=CC=C3)NC(=O)C(C)NC(=O)C(CC4=CC=CC=C4)NC(=O)C(C)NC(=O)C5=CC=CC=C5N |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![2-cinnamyl-2,3-dihydro-1H-benzo[e]isoindol-1-one](/img/structure/B1175765.png)



